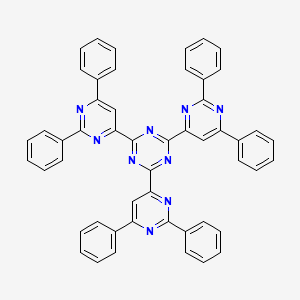
2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes three pyrimidine rings attached to a central triazine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine typically involves multicomponent reactions. One efficient method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane as a nitrogen source under microwave irradiation. Lewis acids play a crucial role in selectively synthesizing the six-membered heterocycles, including pyrimidines, through annulated processes .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multicomponent reactions. The use of microwave irradiation and Lewis acids ensures high yields and efficient synthesis. The process can be optimized by adjusting reaction times, temperatures, and the concentration of reactants to achieve the desired product on a larger scale.
化学反応の分析
Types of Reactions
2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, including luminescent and optical materials.
作用機序
The mechanism of action of 2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine involves its interaction with molecular targets through its pyrimidine rings. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-pyridyl)-1,3,5-triazine: Similar triazine core but with pyridyl groups instead of diphenylpyrimidinyl groups.
2,4,6-Tris(2-pyridyl)-1,3,5-triazine: Another triazine derivative with pyridyl groups.
Uniqueness
2,4,6-Tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine is unique due to the presence of diphenyl groups on the pyrimidine rings, which enhances its stability and potential for various applications. The combination of triazine and pyrimidine rings provides a versatile platform for further functionalization and application in diverse fields .
特性
CAS番号 |
645399-27-5 |
|---|---|
分子式 |
C51H33N9 |
分子量 |
771.9 g/mol |
IUPAC名 |
2,4,6-tris(2,6-diphenylpyrimidin-4-yl)-1,3,5-triazine |
InChI |
InChI=1S/C51H33N9/c1-7-19-34(20-8-1)40-31-43(55-46(52-40)37-25-13-4-14-26-37)49-58-50(44-32-41(35-21-9-2-10-22-35)53-47(56-44)38-27-15-5-16-28-38)60-51(59-49)45-33-42(36-23-11-3-12-24-36)54-48(57-45)39-29-17-6-18-30-39/h1-33H |
InChIキー |
YYGWFRBTZSVLNN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=NC(=NC(=N4)C5=NC(=NC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=NC(=NC(=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2-Methylanthracene-9,10-diyl)di(3,1-phenylene)]bis(triphenylsilane)](/img/structure/B12608260.png)
![6,7,16,17,26,27-hexafluoro-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4,6,8,10,12,14,16,18,20,22,24,26,28-pentadecaene](/img/structure/B12608265.png)
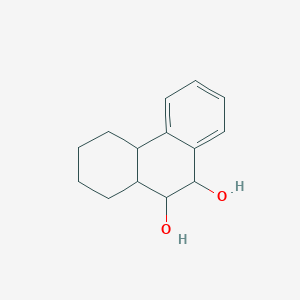
![2-Methyl-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12608273.png)
![[4-(4-Fluorobenzoyl)-2,3-diphenylphenyl]-(4-fluorophenyl)methanone](/img/structure/B12608280.png)
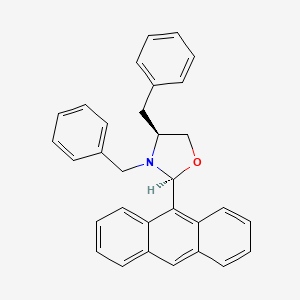
![6-{[tert-Butyl(dimethyl)silyl]oxy}hexa-2,4-dien-1-ol](/img/structure/B12608293.png)
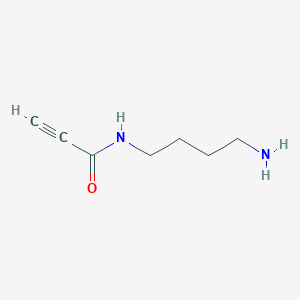


![5-Chloro-2-hydroxy-N-[5-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608318.png)
![2,3-Bis(4-fluorophenyl)-6-[(4-fluorophenyl)ethynyl]quinoxaline](/img/structure/B12608334.png)
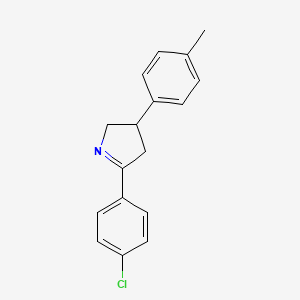
![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)
